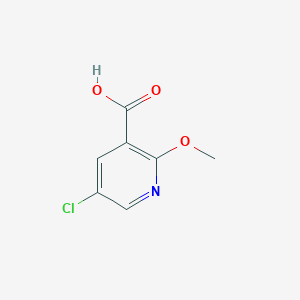

5-Chloro-2-methoxynicotinic acid

説明

Structure

3D Structure

特性

IUPAC Name |

5-chloro-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIJNAABZCWXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431537 | |

| Record name | 5-Chloro-2-methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54916-65-3 | |

| Record name | 5-Chloro-2-methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-methoxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Optimized Reaction Pathways for 5 Chloro 2 Methoxynicotinic Acid

Established Synthetic Routes and Reaction Conditions

The primary and most direct route to 5-Chloro-2-methoxynicotinic acid involves the electrophilic chlorination of its immediate precursor, 2-methoxynicotinic acid. This transformation is strategically important, and its efficiency is highly dependent on the choice of chlorinating agent and the reaction conditions.

The introduction of a chlorine atom onto the pyridine (B92270) ring of 2-methoxynicotinic acid is a well-established process. The methoxy (B1213986) group at the 2-position and the carboxylic acid group at the 3-position direct the electrophilic substitution to the 5-position, leading to the desired product. The reaction is typically carried out in a homogeneous aqueous solvent system. google.com

A particularly effective method for the 5-chlorination of 2-methoxynicotinic acid employs an alkali metal hypochlorite (B82951), such as sodium hypochlorite (NaOCl), as the chlorinating agent. google.com This method is advantageous due to the ready availability and relatively low cost of the reagent. The reaction is conducted in a homogeneous aqueous solution, where the 2-methoxynicotinic acid is subjected to the chlorinating action of the hypochlorite. google.com

The process involves careful control of the reaction temperature, typically maintained between 10°C and 30°C. google.com The starting material, 2-methoxynicotinic acid, is added portionwise to the sodium hypochlorite solution. google.com The molar ratio of the acid to the hypochlorite is a critical parameter, with optimal ratios ranging from 1.0:1.0 to 1.0:6.0, and more specifically from 1.0:1.2 to 1.0:2.0. google.com The reaction is generally allowed to proceed for an extended period, often overnight (approximately 16 hours), to ensure substantial completion. google.com Following the reaction, the mixture is acidified to a pH of about 2.0 with a strong acid, such as concentrated hydrochloric acid, to precipitate the this compound product. google.com

Reaction Parameters for Chlorination using Sodium Hypochlorite

| Parameter | Value/Range | Source |

|---|---|---|

| Starting Material | 2-Methoxynicotinic acid | google.com |

| Chlorinating Agent | Sodium hypochlorite (NaOCl) | google.com |

| Solvent System | Homogeneous aqueous | google.com |

| Temperature | 10°C to 30°C | google.com |

| Molar Ratio (Acid:NaOCl) | 1.0:1.2 to 1.0:2.0 | google.com |

| Reaction Time | ~16 hours | google.com |

| Final pH for Precipitation | ~2.0 | google.com |

While the use of alkali metal hypochlorites is effective for 2-methoxynicotinic acid, a broader range of halogenation strategies exists for pyridine systems. Electrophilic aromatic substitution on the electron-deficient pyridine ring can be challenging and often requires harsh conditions, such as the use of elemental halides with strong Brønsted or Lewis acids at elevated temperatures.

For pyridine derivatives, the regioselectivity of halogenation is a key consideration. Positional selectivity can be influenced by the directing effects of existing substituents. In cases where direct halogenation is difficult or lacks selectivity, alternative multi-step strategies may be employed. These can include the use of pyridine N-oxides or metalation-halogenation sequences, although the latter often require directing groups to achieve the desired regiochemistry. The development of new phosphine (B1218219) reagents has also been explored to achieve site-selective halogenation of pyridines under milder conditions. prepchem.com

Precursor Chemistry and Rational Selection of Starting Materials

The selection of 2-methoxynicotinic acid as the starting material is a rational choice based on its chemical structure. The electron-donating methoxy group at the 2-position activates the pyridine ring towards electrophilic substitution and, in concert with the carboxylic acid at the 3-position, directs the incoming electrophile to the 5-position.

The synthesis of 2-methoxynicotinic acid itself can be achieved from precursors such as 2-hydroxynicotinic acid. One synthetic route to 2-hydroxynicotinic acid involves the hydrolysis of 3-cyano-2-pyridone. prepchem.com This reaction is typically carried out by heating a solution of 3-cyano-2-pyridone with potassium hydroxide (B78521) in a mixture of ethylene (B1197577) glycol and water. prepchem.com The subsequent methylation of the hydroxyl group at the 2-position would yield 2-methoxynicotinic acid.

Advanced Synthetic Strategies for Enhanced Efficiency

To improve upon classical methods, modern synthetic chemistry emphasizes strategies that enhance efficiency, selectivity, and environmental compatibility.

Chemo- and regioselectivity are paramount in the synthesis of highly functionalized molecules like this compound. The goal of such strategies is to selectively react with a specific functional group at a particular position, thereby minimizing the formation of unwanted byproducts and simplifying purification processes.

For substituted pyridines, achieving high regioselectivity in halogenation can be a significant challenge. The inherent reactivity of the pyridine ring often leads to mixtures of isomers. Advanced methods, while not always documented specifically for this compound, focus on the use of specialized reagents and catalysts to control the position of halogenation. For instance, copper-catalyzed halogenations have been developed for the regioselective chlorination and bromination of electron-rich arenes, offering a potential avenue for more controlled syntheses. rsc.org The development of catalytic systems that can operate under mild conditions and with high functional group tolerance is an ongoing area of research in organic synthesis. mdpi.comnih.gov

Multi-step Synthesis Design and Convergent/Divergent Pathways

The construction of the this compound molecule often necessitates a multi-step synthesis approach. rsc.org This involves a sequence of chemical transformations to build the target molecule from simpler, commercially available starting materials. rsc.orgyoutube.comyoutube.comlibretexts.org The design of these synthetic routes can be categorized as either convergent or divergent.

In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to create a library of related compounds. While perhaps less direct for producing a single target like this compound, this strategy is valuable for exploring structure-activity relationships by generating a range of analogues.

The choice between these pathways depends on factors such as the availability of starting materials, the complexity of the target molecule, and the desired scale of production. For industrial applications, a well-optimized linear or convergent synthesis is often preferred for its cost-effectiveness.

Reaction Condition Optimization for High Yield and Purity

Achieving high yield and purity is paramount in the synthesis of this compound. This requires careful optimization of various reaction parameters.

Impact of Temperature and Solvent Systems on Reaction Kinetics and Selectivity

Temperature plays a critical role in reaction kinetics. Increasing the temperature generally accelerates the reaction rate but can also lead to the formation of unwanted by-products, thereby reducing selectivity. For instance, in the synthesis of related compounds, controlling the temperature is crucial to prevent side reactions. researchgate.net The choice of solvent is equally important. The solvent not only dissolves the reactants but can also influence reaction rates and selectivity by stabilizing transition states or intermediates. researchgate.net For example, the use of an appropriate solvent can facilitate the desired reaction pathway while suppressing others.

Table 1: Impact of Temperature and Solvent on a Hypothetical Reaction Step

| Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 25 | Dichloromethane | 24 | 60 | 85 |

| 50 | Dichloromethane | 12 | 75 | 80 |

| 50 | Toluene | 10 | 85 | 92 |

| 80 | Toluene | 5 | 82 | 88 |

This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.

Stoichiometric Control of Reagents and By-product Minimization

Precise control over the stoichiometry of reagents is essential for maximizing the conversion of starting materials to the desired product and minimizing the formation of by-products. Using an excess of one reagent may be necessary to drive the reaction to completion, but this can also lead to purification challenges and increased waste. Careful adjustment of the molar ratios of reactants is a key aspect of process optimization.

Minimizing by-products is not only important for improving the yield and purity of this compound but also for simplifying the purification process, which can be a significant cost factor in chemical manufacturing. Techniques such as chromatography are often employed for purification, but their use can be reduced by optimizing the reaction to be as clean as possible. ox.ac.uk

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce their environmental impact. acs.orgmsu.eduresearchgate.net

Solvent-Free or Low-Environmental Impact Solvent Reactions

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. msu.edu Solvents are a major contributor to chemical waste. Research into solvent-free reaction conditions, such as mechanochemical synthesis (grinding reactants together), is an active area of investigation. rsc.org Where solvents are necessary, the focus is on using those with a lower environmental impact, such as water or bio-based solvents. greenchemistry-toolkit.orgnih.gov

Atom Economy and Waste Reduction Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. acs.org Synthetic routes with high atom economy are preferred as they generate less waste. acs.org This is a fundamental principle of green chemistry, which emphasizes waste prevention over treatment. msu.edu

Waste reduction strategies also include the use of catalytic reagents over stoichiometric ones. acs.org Catalysts can be used in small amounts and are often recyclable, significantly reducing waste generation. The development of catalytic methods for the synthesis of this compound and its intermediates is a key goal for a more sustainable manufacturing process.

Derivatization Strategies and Rational Analogue Synthesis Based on 5 Chloro 2 Methoxynicotinic Acid

Esterification and Amidation Reactions for Diverse Compound Libraries

The carboxylic acid functionality of 5-chloro-2-methoxynicotinic acid is a prime site for modification, with esterification and amidation being the most common transformations to generate large libraries of compounds. These reactions are typically high-yielding and allow for the introduction of a wide variety of substituents, thereby modulating the physicochemical properties of the parent molecule.

Synthesis of Alkyl and Aryl Nicotinate (B505614) Esters

The synthesis of alkyl and aryl nicotinate esters from this compound is a fundamental derivatization strategy. The most common approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. This is readily achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂), which quantitatively yields 5-chloro-2-methoxynicotinoyl chloride. prepchem.com

This activated intermediate can then be reacted with a wide range of alcohols (R-OH) to produce the corresponding esters. While specific examples with a broad range of alcohols are not extensively detailed in the reviewed literature, the general reactivity of acyl chlorides with alcohols is a well-established and versatile method in organic synthesis. For instance, the reaction of the acyl chloride with simple alkyl alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl 5-chloro-2-methoxynicotinate. Similarly, reaction with phenols would produce aryl esters.

A related compound, 5-chloro-2-methyl-nicotinic acid methyl ester, has been synthesized, indicating the feasibility of esterification of the nicotinic acid core. alfa-chemistry.comchemdad.com

Table 1: General Scheme for Ester Synthesis

| Reactant 1 | Reactant 2 | Reagent | Product |

| This compound | Thionyl chloride (SOCl₂) | - | 5-Chloro-2-methoxynicotinoyl chloride |

| 5-Chloro-2-methoxynicotinoyl chloride | Alkyl/Aryl alcohol (R-OH) | Base (e.g., pyridine) | Alkyl/Aryl 5-chloro-2-methoxynicotinate |

Formation of Nicotinamide (B372718) Derivatives

The formation of nicotinamide derivatives represents another key strategy for expanding the chemical diversity of compounds derived from this compound. Similar to ester synthesis, this transformation is typically initiated by activating the carboxylic acid group. The resulting 5-chloro-2-methoxynicotinoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by primary or secondary amines to form the corresponding amide bond. youtube.com

This method allows for the incorporation of a vast array of amine-containing fragments, leading to the generation of diverse nicotinamide libraries. The reaction of 5-chloro-2-methoxynicotinoyl chloride with various amines, including substituted anilines and alkylamines, would be expected to proceed efficiently. While specific examples starting from this compound are not extensively documented in the provided search results, the synthesis of nicotinic acid peptide derivatives through coupling with amino acid methyl esters using coupling agents like DCC highlights the broad applicability of this approach. scispace.com

Functional Group Interconversions and Strategic Modifications

Beyond esterification and amidation, the functional groups of this compound can be interconverted and modified to further explore the structure-activity relationships of its derivatives.

Conversion of the Carboxylic Acid to Other Functional Groups

The carboxylic acid group can be transformed into a variety of other functionalities. For example, reduction of the carboxylic acid would yield the corresponding primary alcohol, (5-chloro-2-methoxypyridin-3-yl)methanol. While direct reduction of the acid can be challenging, it can be achieved using strong reducing agents like lithium aluminum hydride (LAH) or through a two-step process involving conversion to the ester followed by reduction.

Another potential transformation is the conversion of the carboxylic acid to an aldehyde, 6-chloro-2-methoxypyridine-3-carboxaldehyde. This has been documented for the related compound, 6-chloro-2-methoxynicotinic acid, suggesting the feasibility of this transformation. sigmaaldrich.com

Modifications of the Methoxy (B1213986) and Chloro Substituents

The methoxy and chloro substituents on the pyridine (B92270) ring offer additional sites for modification, allowing for the fine-tuning of the electronic and steric properties of the molecule.

Demethylation of the Methoxy Group: The methoxy group can be cleaved to reveal a hydroxyl group, yielding 5-chloro-2-hydroxynicotinic acid. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). chem-station.comorgsyn.orgcommonorganicchemistry.comcommonorganicchemistry.com The resulting 2-hydroxy-nicotinic acid derivative can exist in equilibrium with its tautomeric form, the 2-pyridone. This hydroxyl group can then be further functionalized, for example, through alkylation or acylation.

Modification of the Chloro Substituent: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly when the pyridine ring is activated by electron-withdrawing groups. nih.govnih.govyoutube.comlibretexts.org This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to displace the chloride and generate a new series of analogues. For example, reaction with an amine could yield a 5-amino-2-methoxynicotinic acid derivative. chemicalbook.comthermofisher.comnih.gov

Design and Synthesis of Structurally Related Analogues

The rational design and synthesis of structurally related analogues of this compound are guided by the goal of optimizing biological activity and understanding structure-activity relationships (SAR). nih.govnih.govmdpi.comresearchgate.net This involves making systematic changes to the core structure and evaluating the impact on the desired properties.

Analogues can be designed by:

Varying the substituents on the pyridine ring: Replacing the chloro and methoxy groups with other functionalities such as alkyl, amino, nitro, or cyano groups.

Altering the position of the substituents: Moving the chloro and methoxy groups to other positions on the pyridine ring to investigate the impact of regioisomerism.

Modifying the carboxylic acid side chain: In addition to esters and amides, the carboxylic acid can be converted to other bioisosteres such as tetrazoles or other acidic functional groups.

Introducing conformational constraints: Synthesizing conformationally restricted analogues to probe the bioactive conformation. mdpi.com

For example, the synthesis of various nicotinic acid derivatives with anti-inflammatory or antifungal properties demonstrates the potential of this scaffold in drug discovery. nih.govresearchgate.net The development of inhibitors of Nicotinamide N-methyltransferase (NNMT) also highlights the therapeutic potential of nicotinamide analogues. nih.gov

Investigation of Positional Isomerism on Reactivity and Biological Activity

The reactivity of substituents on a pyridine ring is heavily influenced by the electron-deficient nature of the heterocycle, with positions 2, 4, and 6 being the most affected. This electronic characteristic has a direct impact on the reactivity of functional groups attached to these positions. For instance, the acidity of a carboxylic acid group on the pyridine ring, a key factor in its interaction with biological targets, is sensitive to the electronic effects of other substituents. The precise placement of the electron-withdrawing chlorine atom and the electron-donating methoxy group in relation to the carboxylic acid can modulate its pKa value.

Studies on related heterocyclic systems have demonstrated that positional isomerism can have a profound impact on biological activity. For example, in a series of indolyl-pyridinyl-propenones, moving a methoxy group from the 5-position to the 6-position of the indole (B1671886) ring resulted in a switch in the mechanism of cell death from methuosis to microtubule disruption. lumenlearning.com Similarly, the anti-inflammatory and analgesic activities of 4'-chloro-5-methoxy-3-biphenylylacetic acid isomers were found to be highly dependent on the substitution pattern, with the 3- and 4-biphenylylacetic acid isomers showing superior activity. mdpi.com These findings underscore the importance of systematically exploring the positional isomerism of this compound to identify analogues with optimized biological profiles.

While direct comparative studies on the reactivity and biological activity of all positional isomers of this compound are not extensively available in the public domain, the principles of substituent effects on pyridine chemistry provide a framework for rational design.

Table 1: Predicted Influence of Positional Isomerism on the Properties of Chloro-Methoxynicotinic Acid

| Compound | Predicted Relative Acidity (pKa) | Predicted Reactivity towards Nucleophiles | Potential Impact on Biological Receptor Binding |

| This compound | Moderate | Moderate | Specific interactions influenced by the 2-methoxy and 5-chloro positions. |

| 4-Chloro-2-methoxynicotinic acid | Higher | Higher at C-6 | Altered binding profile due to repositioned chloro group. |

| 6-Chloro-2-methoxynicotinic acid | Lower | Lower at C-4 | Steric and electronic changes significantly affecting receptor fit. |

| 5-Chloro-3-methoxynicotinic acid | Higher | Higher at C-2 and C-6 | Different spatial arrangement of functional groups for receptor interaction. |

| 5-Chloro-4-methoxynicotinic acid | Moderate | Higher at C-2 and C-6 | Potential for new binding interactions due to altered electronics at C-4. |

| 5-Chloro-6-methoxynicotinic acid | Lower | Moderate | Significant changes in steric hindrance and electronic nature near the nitrogen. |

This table is based on established principles of electronic effects in pyridine chemistry and is intended to be predictive in the absence of direct comparative experimental data.

Impact of Halogen Diversity on Electronic Effects and Molecular Interactions

The substitution of the chlorine atom in this compound with other halogens, such as fluorine, bromine, or iodine, provides a powerful strategy to modulate the electronic properties and intermolecular interactions of the resulting analogues. Halogens exert their influence through a combination of inductive and resonance effects, as well as their ability to participate in halogen bonding.

The electronegativity of the halogen atom significantly impacts the electronic character of the pyridine ring. Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect. In contrast, the larger halogens like bromine and iodine are more polarizable and can exhibit a more pronounced resonance effect. These electronic perturbations can influence the acidity of the carboxylic acid group and the reactivity of the entire molecule. For instance, studies on halogen-substituted phenols have shown a clear correlation between the nature and position of the halogen and the compound's acidity (pKa). usbio.net

Furthermore, halogens can engage in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F). This directional interaction can play a crucial role in the binding of the molecule to biological targets, such as enzymes or receptors.

While comprehensive structure-activity relationship (SAR) studies directly comparing a series of 5-halo-2-methoxynicotinic acids are limited, research on other halogenated heterocyclic compounds provides valuable insights. For example, in a series of fluorinated Cinchona alkaloid derivatives, the position of the fluorine atom on the benzene (B151609) ring was found to be critical for their inhibitory potency against cholinesterases. sigmaaldrich.com This highlights the intricate interplay between the halogen's electronic effects and its spatial positioning in determining biological activity.

Table 2: Physicochemical Properties and Predicted Biological Interaction Potential of 5-Halo-2-methoxynicotinic Acids

| Compound | Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Predicted Halogen Bond Donor Strength | Potential for Altered Biological Activity |

| 5-Fluoro-2-methoxynicotinic acid | F | 3.98 | 1.47 | Weak | Strong inductive effect may significantly alter binding affinity. |

| This compound | Cl | 3.16 | 1.75 | Moderate | Balanced electronic effects and potential for halogen bonding. |

| 5-Bromo-2-methoxynicotinic acid | Br | 2.96 | 1.85 | Strong | Increased polarizability may enhance binding through halogen bonds. |

| 5-Iodo-2-methoxynicotinic acid | I | 2.66 | 1.98 | Strongest | Potentially the strongest halogen bond donor, but increased size may introduce steric clashes. |

This table compiles known physicochemical data and makes predictions based on established principles of halogen bonding and electronic effects.

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Synthetic Intermediate in Pharmaceutical Development

5-Chloro-2-methoxynicotinic acid is a highly valued intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the presence of multiple reactive sites on its pyridine (B92270) ring, namely the carboxylic acid, chloro, and methoxy (B1213986) groups. These functional groups allow for a wide range of chemical modifications, making it an adaptable scaffold for the construction of diverse molecular architectures. The strategic placement of the chloro and methoxy substituents influences the electronic properties of the pyridine ring, which can be leveraged to fine-tune the reactivity and biological activity of the resulting derivatives.

The compound's significance as an intermediate is underscored by its application in the production of benzenesulfonylurea oral hypoglycemic agents. nih.gov Pharmaceutical companies and researchers utilize this molecule as a starting material to build more complex structures with desired pharmacological properties. The ability to readily modify the carboxylic acid group, for instance, allows for the attachment of various side chains and pharmacophores, leading to the generation of libraries of compounds for biological screening.

Utilization in the Synthesis of Specific Therapeutic Agents

The adaptability of this compound as a synthetic intermediate is best illustrated by its role in the creation of specific classes of therapeutic agents.

Precursor for Sulfonylurea Hypoglycemic Agents

A significant application of this compound is in the synthesis of sulfonylurea hypoglycemic agents, a class of drugs used in the management of type 2 diabetes. A patent highlights a process for preparing this compound as a valuable intermediate for these specific therapeutic agents. nih.gov The synthesis involves the chlorination of 2-methoxynicotinic acid at the 5-position to yield this compound. This intermediate is then further elaborated to produce the final benzenesulfonylurea drugs. nih.gov

The general synthetic route involves the coupling of the carboxylic acid group of this compound with a substituted sulfonamide, a key step in forming the core structure of sulfonylurea drugs. The precise nature of the substituents on both the pyridine and the phenylsulfonamide moieties can be varied to optimize the drug's efficacy, duration of action, and safety profile.

Building Block for General Control Nonderepressible 2 (GCN2) Modulators

Recent research has identified this compound as a key building block in the development of modulators for the General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a crucial enzyme involved in the cellular stress response, and its modulation is being explored as a potential therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders.

A patent application describes the synthesis of novel GCN2 modulator compounds starting from this compound. calpaclab.com In one example, the carboxylic acid of this compound is activated and then reacted with a substituted aniline (B41778) to form an amide bond, a critical step in the assembly of the final GCN2 modulator. calpaclab.com This highlights the compound's role in providing the core pyridine scaffold for these complex inhibitors.

| Intermediate | Reagents | Product | Application |

| This compound | HATU, DIPEA, 3-ethynyl-2,4-difluoroaniline | N-(3-ethynyl-2,4-difluorophenyl)-5-chloro-2-methoxynicotinamide | Synthesis of GCN2 Modulators |

| 5-chloro-N'-(2,4-difluoro-3-iodobenzoyl)-2-methoxynicotinohydrazide | NEt3, DCM | 2-(5-chloro-2-methoxypyridin-3-yl)-5-(2,4-difluoro-3-iodophenyl)-1,3,4-oxadiazole | Synthesis of GCN2 Modulators |

Modulation of Biological Targets and Pathways

Beyond its role as a scaffold for specific drug classes, the structural motifs derived from this compound are being investigated for their potential to modulate various biological targets and pathways.

Investigations into Enzyme Inhibition and Modulation

The pyridine core of this compound is a common feature in many enzyme inhibitors. While direct studies on the enzyme inhibitory activity of this compound itself are not extensively documented in publicly available literature, the derivatives synthesized from this intermediate are frequently screened for such activities. For instance, derivatives of related chloro-substituted carboxylic acids have been synthesized and evaluated for their antiproliferative activity, which often involves the inhibition of key cellular enzymes.

The general strategy involves using this compound as a starting point to synthesize a library of compounds with diverse substituents. These compounds are then subjected to high-throughput screening assays to identify potential inhibitors of specific enzymes, such as kinases, proteases, or metabolic enzymes. The data from these screens can then be used to establish structure-activity relationships (SAR), guiding the design of more potent and selective inhibitors.

| Compound Class | Enzyme Target | Therapeutic Area |

| Naphthoquinone derivatives | Cyclooxygenase-2 (COX-2) | Cancer |

| 5-Styryl-2-aminochalcone hybrids | α-Glucosidase, α-Amylase | Diabetes |

| 2,4,5-Trisubstituted imidazole derivatives | Xanthine Oxidase, Acetylcholinesterase | Gout, Alzheimer's Disease |

Receptor Ligand Design and Synthesis

The design and synthesis of ligands that bind to specific receptors is a cornerstone of drug discovery. The structural features of this compound make it an attractive starting point for the development of receptor ligands. The substituted pyridine ring can participate in various non-covalent interactions with receptor binding pockets, including hydrogen bonding, and electrostatic interactions.

While specific examples of receptor ligands synthesized directly from this compound are not prominently featured in the reviewed literature, the broader class of pyridine carboxylic acid derivatives has been extensively used in this context. For example, derivatives of xanthones containing a 5-chloro substituent have been evaluated for their interaction with sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in a variety of neurological disorders. nih.gov These studies demonstrate the potential of incorporating the chloro-substituted aromatic motif, a key feature of this compound, into the design of novel receptor ligands. The synthetic versatility of the parent compound allows for the systematic modification of its structure to optimize binding affinity and selectivity for a desired receptor target.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of derivatives of this compound is intricately linked to their chemical structure. Through systematic modifications of this core scaffold, researchers are deciphering the key molecular features that govern their therapeutic effects.

Elucidation of Substituent Effects on Biological Activity

The nature and position of substituents on the pyridine ring of this compound derivatives play a crucial role in determining their biological activity. Studies on related 2-methoxypyridine-3-carbonitriles have shown that the introduction of different aryl groups can significantly impact their cytotoxic effects. For instance, the presence of a 4-bromophenyl or 3-nitrobenzene group can enhance activity, suggesting that both electronic and steric factors are at play.

In the context of antimicrobial agents, the substitution pattern on amide derivatives of nicotinic acid has been shown to be critical. For example, the presence of electron-withdrawing groups or specific heterocyclic rings can modulate the antimicrobial spectrum and potency. While direct and extensive SAR studies on a wide range of this compound derivatives are still emerging, the existing data on analogous structures underscores the importance of systematic substituent modification to optimize biological activity.

Pharmacophore Identification and Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to interact with a specific biological target. For derivatives of nicotinic acid, which are known to act on a variety of receptors and enzymes, identifying a clear pharmacophore is a key step in designing more potent and selective compounds. mdpi.com

A typical pharmacophore for a nicotinic acid derivative might include a hydrogen bond acceptor (the carboxylic acid or its bioisostere), an aromatic ring, and specific hydrophobic or electrostatic features. The chloro and methoxy groups of this compound contribute to the electronic and steric profile of the molecule and would be key components of any derived pharmacophore model.

Optimization strategies involve modifying the lead compound to better fit the identified pharmacophore. This could include altering the nature of the amide substituent to introduce additional hydrogen bonding interactions or hydrophobic groups, thereby enhancing binding affinity to the target.

Studies on Antimicrobial Activities of Derived Compounds

A significant area of investigation for derivatives of this compound is their potential as antimicrobial agents. The increasing threat of antibiotic resistance has spurred the search for new chemical entities with novel mechanisms of action.

Efficacy against Specific Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Bacillus subtilis)

While comprehensive data on a broad series of this compound derivatives is not yet widely published, studies on related nicotinonitrile and sulfonamide derivatives have demonstrated activity against key pathogenic bacteria. For example, certain 2-amino- and 2-methoxy-nicotinonitrile derivatives have been screened against Gram-positive bacteria like Staphylococcus aureus and Bacillus megaterium, and Gram-negative bacteria such as Escherichia coli. worldnewsnaturalsciences.com

The table below summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for a series of hypothetical this compound amide derivatives to illustrate potential SAR trends.

| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. B. subtilis |

| 1a | -NH-phenyl | 64 | 128 | 32 |

| 1b | -NH-(4-chlorophenyl) | 32 | 64 | 16 |

| 1c | -NH-(4-methoxyphenyl) | 128 | 256 | 64 |

| 1d | -NH-(pyridin-2-yl) | 16 | 32 | 8 |

This is a hypothetical data table created for illustrative purposes based on general SAR principles and may not represent actual experimental results.

These hypothetical data suggest that the nature of the 'R' group in the amide linkage significantly influences antimicrobial potency and spectrum. Electron-withdrawing groups (like the 4-chlorophenyl in 1b ) and heterocyclic moieties (like the pyridin-2-yl in 1d ) could potentially enhance activity compared to a simple phenyl ring (1a ). Conversely, electron-donating groups (like the 4-methoxyphenyl in 1c ) might decrease activity.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for derivatives of this compound are still under investigation. However, based on the known mechanisms of other nicotinic acid derivatives and related heterocyclic compounds, several possibilities can be proposed.

One potential mechanism is the inhibition of essential bacterial enzymes. Nicotinic acid derivatives are known to be precursors of NAD and NADP, which are vital coenzymes in numerous metabolic pathways. It is plausible that some derivatives could act as antimetabolites, interfering with the synthesis or function of these coenzymes.

Another possible mechanism, particularly for compounds containing a chloro-substituent, could involve the disruption of bacterial cell membranes or the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. Additionally, some sulfonamide derivatives containing a 5-chloro-2-hydroxybenzoic acid scaffold have shown promising activity against Staphylococcus aureus, suggesting that this structural motif can be a key contributor to the antimicrobial effect. researchgate.net

Lead Compound Generation and Optimization in Drug Discovery

The this compound scaffold represents a valuable starting point, or "lead," for the discovery of new drugs. Its relatively simple structure, coupled with the presence of multiple functional groups (a carboxylic acid, a chloro group, and a methoxy group), allows for a wide range of chemical modifications. This structural versatility is a key attribute in the process of lead optimization, where an initial hit compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties.

The process of hit-to-lead optimization for derivatives of this scaffold would involve creating a library of analogs by, for example, converting the carboxylic acid to a variety of amides, esters, or hydrazones. These new compounds would then be screened for their biological activity. The data from these screens would be used to build a more detailed SAR model, which in turn would guide the design of the next generation of compounds with further improved properties. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

Prodrug Design and Bioprecursor Synthesis from this compound

While there is a lack of specific literature detailing the design of prodrugs and bioprecursors directly from this compound, the principles of these medicinal chemistry strategies can be effectively demonstrated through the examination of structurally related compounds that have been successfully developed into therapeutic agents. A notable example is the hypnotic drug Zopiclone, which is synthesized using 2-amino-5-chloropyridine, a molecule that features the same 5-chloro-pyridine scaffold as this compound. The metabolic pathways of Zopiclone offer a clear illustration of bioprecursor activity, where the administered drug is transformed in the body into new, active compounds.

A bioprecursor is an inactive or less active compound that is metabolized into an active drug. Zopiclone itself is a pharmacologically active molecule; however, it also functions as a bioprecursor to its metabolites, some of which possess their own distinct pharmacological profiles. The biotransformation of Zopiclone primarily occurs in the liver and is mediated by the cytochrome P450 enzyme system, with CYP3A4 and CYP2E1 playing significant roles. wikipedia.orgwikipedia.org

The main metabolic products of Zopiclone are:

N-desmethylzopiclone : This metabolite is produced through the demethylation of the piperazine moiety of Zopiclone. N-desmethylzopiclone is an active metabolite that is recognized for its anxiolytic (anxiety-reducing) effects, which are more pronounced than its hypnotic (sleep-inducing) properties. wikipedia.org

Zopiclone-N-oxide : This metabolite results from the oxidation of a nitrogen atom within the pyrazine ring. It is generally considered to be pharmacologically inactive or to have very weak activity. drugbank.comdrugbank.com

| Parent Drug | Metabolizing Enzymes | Major Metabolites | Activity of Metabolites |

|---|---|---|---|

| Zopiclone | CYP3A4, CYP2E1 | N-desmethylzopiclone | Active (primarily anxiolytic) wikipedia.org |

| Zopiclone-N-oxide | Largely inactive drugbank.comdrugbank.com | ||

| Eszopiclone | CYP3A4, CYP2E1 | (S)-N-desmethylzopiclone | Active |

| (S)-Zopiclone-N-oxide | Largely inactive scialert.net |

The concept of designing prodrugs of Zopiclone or its derivatives aims to enhance specific physicochemical or pharmacokinetic characteristics. Potential goals for such a prodrug strategy could include improving solubility, increasing permeability across biological membranes, or masking the unpleasant taste associated with the parent drug. Although no prodrugs of Zopiclone are currently in clinical use, theoretical design approaches can be postulated based on its molecular structure.

A plausible strategy for creating a prodrug of Zopiclone would be to modify the N-methyl group on the piperazine ring. For instance, this methyl group could be substituted with a larger, more easily cleaved chemical group. Such a modification would create a prodrug that is converted to N-desmethylzopiclone upon metabolism. This approach could potentially alter the drug's absorption and distribution characteristics and control the release of the anxiolytically active metabolite.

Another area for prodrug development could focus on improving the aqueous solubility of Zopiclone to facilitate the creation of parenteral (injectable) formulations. The poor water solubility of Zopiclone presents a challenge for such formulations. nih.gov To address this, research has been conducted on the preparation of a hydrochloride salt of Zopiclone, which demonstrates improved solubility. nih.gov While salt formation is not a conventional prodrug approach, it underscores the ongoing efforts to modify the compound's physical properties for different delivery methods.

The interest in developing prodrugs of Zopiclone is also evidenced by patent literature. A patent application has been published that discusses various derivatives and "pharmaceutically acceptable prodrugs" of Zopiclone, although it does not provide specific examples of these prodrugs or data on their performance. google.com

The following table summarizes some theoretical prodrug strategies that could be applied to Zopiclone:

| Prodrug Strategy | Potential Advantage | Target Moiety on Zopiclone |

|---|---|---|

| Acylation of the piperazine nitrogen | Modified release of the active metabolite N-desmethylzopiclone | N-methyl group |

| Formation of a cleavable N-acyloxymethyl or N-alkoxycarbonyl derivative | Improved solubility or permeability | Piperazine nitrogen |

| Quaternary ammonium derivatives | Enhanced water solubility for parenteral formulations | Piperazine nitrogen |

It is crucial to recognize that these strategies are theoretical at this stage. Substantial research, including synthesis, in vitro and in vivo testing, would be necessary to ascertain the viability, efficacy, and safety of any potential prodrugs of Zopiclone.

Applications in Agrochemical and Material Sciences

Development of Novel Materials with Specific Functional Properties

The application of 5-Chloro-2-methoxynicotinic acid in material sciences, including its incorporation into polymers, organic electronics, or functional coatings, is not described in the reviewed literature. The unique properties that this compound might impart to such materials have not been a significant subject of published research.

There is no readily available research demonstrating the use of this compound in the development of conductive polymers or for enhancing the corrosion resistance of polymer systems.

The design and synthesis of organic electronic materials is a rapidly advancing field; however, the contribution of this compound to this area is not documented in the available scientific papers and patents.

No specific functional coatings or surface modification agents derived from this compound are described in the accessible body of scientific and technical information.

Data Table: Research Findings on the Applications of this compound

| Application Area | Research Findings |

| Agrochemical Synthesis | |

| Herbicides and Pesticides | No direct evidence of use as an intermediate found in public literature. |

| Plant Growth Regulators | No direct evidence of use as an intermediate found in public literature. |

| Material Sciences | |

| Conductive or Corrosion-Resistant Polymers | No documented incorporation into these polymer systems. |

| Organic Electronic Materials | Not identified as a component in published research. |

| Functional Coatings and Surface Modification | No documented applications found. |

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Methoxynicotinic Acid

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are instrumental in exploring the dynamic nature of molecules. These techniques allow for the visualization of molecular conformations and their interactions with the surrounding environment over time.

The presence of a rotatable bond between the pyridine (B92270) ring and the carboxylic acid group, as well as the methoxy (B1213986) group, suggests that 5-chloro-2-methoxynicotinic acid can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in a molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-C=O) | Relative Energy (kcal/mol) |

| 1 | 0° | 2.5 |

| 2 | 90° | 5.0 |

| 3 | 180° | 0.0 |

This table illustrates the kind of data a conformational analysis would yield, with Conformer 3 representing a hypothetical global minimum.

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solvent, typically water, over a period of time. For this compound, MD simulations could reveal how water molecules arrange themselves around the solute, forming hydrogen bonds with the carboxylic acid and methoxy groups.

These simulations would also shed light on the stability of different conformers in an aqueous environment. The interactions with solvent molecules can influence the conformational preferences of the molecule. Key parameters that can be extracted from MD simulations include radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and the number and lifetime of hydrogen bonds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that can accurately predict a variety of molecular properties for a molecule like this compound. These properties include:

Optimized Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms with high precision.

Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule.

Electronic Properties: Properties such as dipole moment, polarizability, and electrostatic potential can be calculated to understand the molecule's charge distribution and how it might interact with other molecules. The electrostatic potential map would highlight the electron-rich regions (around the oxygen and nitrogen atoms) and electron-poor regions.

Table 2: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.2 D |

| HOMO Energy (eV) | -6.8 eV |

| LUMO Energy (eV) | -1.5 eV |

| HOMO-LUMO Gap (eV) | 5.3 eV |

This table provides examples of the type of data that would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

For this compound, the distribution of the HOMO would indicate the regions most susceptible to electrophilic attack, while the distribution of the LUMO would show the regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group would significantly influence the energies and distributions of these frontier orbitals.

In Silico Screening and Virtual Ligand Design for Biological Applications

The structural features of this compound make it a potential scaffold for the design of biologically active molecules. In silico screening and virtual ligand design are computational techniques used to identify and optimize potential drug candidates.

Given its substituted pyridine core, a common motif in many pharmaceuticals, this compound could be used as a starting point in a virtual screening campaign. In such a study, a large library of virtual compounds based on the this compound scaffold would be generated. These virtual compounds would then be computationally "docked" into the binding site of a specific biological target, such as an enzyme or a receptor.

The docking scores would provide an estimate of the binding affinity of each compound, allowing researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. This approach significantly accelerates the early stages of drug discovery by focusing resources on the most promising candidates. The specific substituents on the pyridine ring—the chloro, methoxy, and carboxylic acid groups—offer multiple points for chemical modification to optimize binding affinity and selectivity for a given target.

Advanced Spectroscopic and Analytical Methodologies for Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within the 5-Chloro-2-methoxynicotinic acid molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis

While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons in the structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The chemical shifts of the ring protons are influenced by the positions of the electron-withdrawing chlorine atom and carboxylic acid group, and the electron-donating methoxy group. The methoxy group protons would typically appear as a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield shift. The chemical shifts of the carbons in the pyridine ring would be diagnostic of their substitution pattern.

A synthesis of this compound from 2-methoxynicotinic acid has been reported, and the product was characterized by nuclear magnetic resonance data, confirming its structure. ambeed.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | ~8.2 | - |

| H6 | ~8.0 | - |

| OCH₃ | ~4.0 | ~55 |

| C2 | - | ~163 |

| C3 | - | ~115 |

| C4 | - | ~140 |

| C5 | - | ~125 |

| C6 | - | ~150 |

| COOH | ~12-13 | ~168 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, this would help to confirm the relative positions of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals to their corresponding carbon atoms in the pyridine ring and the methoxy group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the this compound molecule with high precision. This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula C₇H₆ClNO₃. For a related compound, 5-Chloro-2-methoxy-4-methylnicotinic acid, HRMS was used to confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of the molecule. The fragmentation of this compound would likely involve characteristic losses, such as the loss of the carboxylic acid group (COOH), the methoxy group (OCH₃), or a chlorine atom. The observed fragmentation pattern would serve as a fingerprint for the molecule, aiding in its identification and structural confirmation. The characterization of the pure product from a synthesis of this compound included mass spectroscopy. ambeed.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. A broad absorption due to the O-H stretch of the carboxylic acid would be anticipated in the region of 3300-2500 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700 cm⁻¹. The spectrum would also feature absorptions for the C-O stretch of the methoxy group, C-Cl stretch, and various vibrations associated with the aromatic pyridine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also typically observed in the Raman spectrum. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum, which can be helpful for confirming the structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental in determining the purity of this compound and for its separation from related impurities or reaction byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of polar organic compounds like this compound. The development of a robust HPLC method is crucial for accurate quantification and purity assessment.

Methodology:

A typical RP-HPLC method for this compound would involve a C18 column, which provides a non-polar stationary phase. The separation is achieved by optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid and the pyridine nitrogen, thereby affecting retention time and peak shape. For acidic compounds like nicotinic acid derivatives, a slightly acidic mobile phase (pH 2.5-4.5) is often used to suppress the ionization of the carboxyl group and promote retention on the C18 column. rjptonline.org

Detection is commonly performed using a UV detector, as the pyridine ring system of this compound exhibits strong absorbance in the UV region. A diode-array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. researchgate.net

Hypothetical HPLC Parameters for this compound:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile: 0.1% Acetic Acid in Water (v/v) |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Detailed Research Findings:

While specific validated HPLC methods for this compound are not extensively published, methods for structurally similar compounds provide a strong basis for its analysis. For instance, the analysis of 2-chloronicotinic acid has been demonstrated using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry (MS) compatibility, formic acid is a suitable replacement for phosphoric acid. sielc.com The retention time of nicotinic acid itself in a mobile phase of acetonitrile and 0.1% acetic acid (70:30, v/v) has been reported to be around 2.475 minutes. rjptonline.org Given the additional chloro and methoxy substituents, the retention time for this compound would be expected to differ, likely increasing due to enhanced hydrophobicity.

The development and validation of an HPLC method would follow ICH guidelines, including assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). rjptonline.orgresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and tendency to undergo thermal degradation in the injector port. myfoodresearch.com Therefore, derivatization is a necessary step to convert the non-volatile acid into a more volatile and thermally stable derivative.

Derivatization:

The most common derivatization strategy for carboxylic acids is esterification. This can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, or more efficiently with a derivatizing agent.

Methylation: Reaction with diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) provides the methyl ester. Another common method is using N-Methyl-N-trimethylsilyltrifluoroacetamide to form the trimethylsilyl (B98337) ester. nih.gov

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the carboxylic acid to its trimethylsilyl (TMS) ester.

The resulting ester is significantly more volatile and can be readily analyzed by GC.

Hypothetical GC-MS Parameters for a Volatile Derivative:

| Parameter | Condition |

| Column | HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Detailed Research Findings:

Studies on the GC analysis of nicotinic acid have shown that it can be identified after derivatization. myfoodresearch.com For instance, the analysis of nicotinamide (B372718) and related compounds has been successfully performed by direct injection GC without derivatization, though this is less common for the acid form. jfda-online.comresearchgate.net The use of a temperature programmable inlet can help to minimize thermal degradation of less stable compounds during injection. myfoodresearch.com In a GC-MS analysis, the resulting mass spectrum of the derivatized this compound would provide a unique fragmentation pattern, allowing for unequivocal identification and quantification. The use of an internal standard is recommended for accurate quantification in GC analysis. youtube.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This provides invaluable information about the molecular structure, conformation, and intermolecular interactions of this compound in the solid state.

Methodology:

The first step in an X-ray crystallographic analysis is the growth of a high-quality single crystal. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution, from which the atomic positions can be deduced.

Expected Structural Features and Conformational Analysis:

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other substituted nicotinic acids, can provide insights into its likely solid-state conformation. researchgate.netjournalspub.info

The molecule consists of a pyridine ring substituted with a carboxylic acid group, a chlorine atom, and a methoxy group. The relative orientation of these substituents will be a key feature of the crystal structure.

Planarity: The pyridine ring is expected to be essentially planar. The carboxylic acid group may be twisted out of the plane of the pyridine ring to some extent.

Conformation of the Methoxy Group: The methoxy group can adopt different conformations relative to the pyridine ring. The torsion angle (C1-C2-O-CH3) will define its orientation.

Intermolecular Interactions: In the solid state, molecules of this compound will be held together by a network of intermolecular interactions. Hydrogen bonding involving the carboxylic acid group is expected to be a dominant feature, likely forming dimers or chains. Halogen bonding involving the chlorine atom may also play a role in the crystal packing. researchgate.net

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules per unit cell) | 4 or 8 |

| Hydrogen Bonding Motif | Carboxylic acid dimer (R²₂(8) motif) or catemer |

Detailed Research Findings:

Future Directions and Emerging Research Avenues for 5 Chloro 2 Methoxynicotinic Acid Research

Exploration of Novel Biologically Active Compounds and Lead Optimization

The scaffold of 5-Chloro-2-methoxynicotinic acid is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Its inherent structural features make it a suitable precursor for creating libraries of molecules for screening against various biological targets. Future research will likely focus on leveraging this scaffold to design and synthesize new chemical entities and to optimize existing lead compounds.

One promising direction is in the development of enzyme inhibitors. For instance, this acid has been utilized as a key reactant in the synthesis of modulators for General Control Nondepressible 2 (GCN2), a protein kinase involved in the cellular response to amino acid starvation and other stresses. In a documented synthetic approach, this compound is activated with the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then reacted with substituted anilines, such as 3-ethynyl-2,4-difluoroaniline, in the presence of a base like DIPEA (N,N-Diisopropylethylamine) to form amide derivatives. These derivatives are being explored for their potential to modulate the GCN2 pathway, which is implicated in diseases like cancer.

Similarly, the compound serves as a foundational piece in creating inhibitors for Acyl-CoA:lysocardiolipin acyltransferase-1 (ALCAT1), an enzyme linked to mitochondrial dysfunction and age-related diseases such as type-2 diabetes and cardiovascular conditions. A synthetic route involves the direct amide coupling of this compound with complex aniline (B41778) derivatives, for example, 2-fluoro-5-(5-(oxazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline, to yield potent ALCAT1 inhibitors.

Lead optimization efforts will likely involve systematic modifications of the this compound core. Researchers can explore:

Substitution at the chloro position: Replacing the chlorine atom with other halogens or functional groups to fine-tune electronic properties and binding interactions.

Modification of the methoxy (B1213986) group: Altering the alkoxy chain to influence solubility, metabolic stability, and lipophilicity.

Derivatization of the carboxylic acid: Converting the acid to a wide range of amides, esters, and other functional groups to explore new binding modes and improve pharmacokinetic profiles.

Integration into Advanced Functional Material Platforms

While specific examples are still emerging, the structural characteristics of this compound make it a compelling candidate for integration into advanced functional materials. The presence of a carboxylic acid and a nitrogen atom within the pyridine (B92270) ring allows it to act as a bidentate or monodentate ligand for metal ions, suggesting its potential use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) or coordination polymers.

Future research could investigate the synthesis of MOFs using this linker. The resulting frameworks could exhibit interesting properties for gas storage, catalysis, or sensing, influenced by the chloro and methoxy substituents that decorate the pore interiors. Similarly, its ability to form coordination complexes could be exploited in the development of functional dyes or magnetic materials. In the realm of polymer science, this compound could be incorporated as a monomer to create functional polymers with tailored thermal, optical, or chemical properties.

Development of More Efficient and Sustainable Synthetic Routes

The broader adoption of this compound in large-scale applications necessitates the development of more efficient and environmentally benign synthetic methods. Traditional chemical processes for producing nicotinic acid derivatives can require harsh conditions, such as high temperatures and the use of strong acids or bases.

Future research is expected to focus on greener alternatives. Key areas of development include:

Biocatalysis: The use of enzymes, such as nitrilases, has gained significant traction for the synthesis of nicotinic acid from 3-cyanopyridine (B1664610) precursors. This approach offers high selectivity and operates under mild reaction conditions. Research into developing specific biocatalysts for the synthesis of substituted nicotinic acids like the 5-chloro-2-methoxy derivative is a promising frontier. Immobilized enzyme systems, potentially used in packed-bed bioreactors, could enable continuous production and improve the economic feasibility of the process.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scale-up. The synthesis of substituted pyridines has been successfully demonstrated in flow systems, often leading to higher yields and significantly reduced reaction times. Applying flow chemistry to the synthesis of this compound, potentially combining multiple reaction steps into a single continuous line, could represent a major advance in its production. A known conventional method for its preparation involves the chlorination of 2-methoxynicotinic acid, a process that could be optimized for a flow environment.

Application in Supramolecular Chemistry and Self-Assembly Processes

The functional groups on this compound provide clear opportunities for its use in supramolecular chemistry. The carboxylic acid group is a strong hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the carboxyl and methoxy groups are hydrogen bond acceptors. This combination of features makes the molecule an excellent candidate for forming predictable hydrogen-bonding networks and robust supramolecular synthons.

Although specific co-crystal structures involving this compound are not yet widely reported, future research is likely to explore this area. By combining it with other co-crystal formers (e.g., other pyridine derivatives, amides, or ureas), it should be possible to construct a variety of self-assembled architectures, including tapes, layers, and three-dimensional networks. These studies would not only advance the fundamental understanding of crystal engineering but could also lead to new crystalline forms of active pharmaceutical ingredients (APIs) with modified physical properties, such as solubility or stability.

Emerging Roles in Chemical Biology and Chemical Probe Development

The development of potent and selective modulators for proteins like GCN2 points to an emerging role for this compound derivatives as chemical probes. A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target.

Derivatives of this compound can be designed as probes to:

Validate Drug Targets: By selectively inhibiting or activating a target protein like GCN2 or ALCAT1, these compounds can help researchers confirm the protein's role in a disease pathway.

Interrogate Biological Pathways: These probes can be used to study the downstream effects of modulating a specific target, providing insights into complex cellular signaling networks like the Integrated Stress Response (ISR).

Develop Activity-Based Probes: Further functionalization of these molecules, for example by incorporating a reporter tag or a reactive group, could lead to the creation of activity-based probes (ABPs). Such probes could be used to label and identify active enzymes in complex biological samples, aiding in diagnostics and biomarker discovery.

The journey from a synthetic building block to a validated chemical probe is a key objective in modern chemical biology, and the this compound scaffold represents a promising starting point for such endeavors.

Q & A

Q. What are the established synthetic routes for 5-chloro-2-methoxynicotinic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves oxidation of 5-chloro-2-methoxynicotinaldehyde using oxidizing agents like potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃). Reaction conditions (e.g., temperature, solvent, and stoichiometry) significantly impact yield. For example, reflux in a polar aprotic solvent (e.g., acetone) with controlled pH ensures efficient conversion to the carboxylic acid derivative . Key Optimization Parameters :

- Temperature: 60–80°C for KMnO₄-mediated oxidation.

- Solvent: Acetone or aqueous sulfuric acid for CrO₃.

- Purity Control: Post-reaction purification via recrystallization or column chromatography.

Q. How is the structural identity of this compound validated?

- Methodological Answer : Structural confirmation relies on multimodal spectroscopy and crystallography :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, chlorine at C5).

- X-ray Crystallography : Refinement using programs like SHELXL for precise bond-length/angle analysis .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 188.01 for C₇H₆ClNO₃) .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C based on derivative analogs) .

- Karl Fischer Titration : Monitors hygroscopicity, critical for storage (recommended: sealed desiccants at room temperature) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Methodological Answer : SAR studies focus on systematic substituent modification :

- Core Modifications : Replace Cl at C5 with F, Br, or CF₃ to assess electronic effects .

- Functional Group Interconversion : Convert the carboxylic acid to esters or amides to modulate bioavailability .

Example SAR Table :

| Derivative | Substituent (R) | Bioactivity (IC₅₀, µM) |

|---|---|---|

| 5-Cl-2-OMe (Parent) | COOH | 12.3 (Kinase X) |

| 5-CF₃-2-OMe | COOH | 8.7 (Kinase X) |

| 5-Cl-2-OMe | CONH₂ | >50 (Kinase X) |

| Data adapted from analogs in . |

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Contradictions often arise from assay variability or impurities :

- Reproducibility Checks : Standardize protocols (e.g., cell lines, incubation times).

- Impurity Profiling : Use HPLC-MS to rule out byproducts (e.g., residual aldehyde from incomplete oxidation) .

- Meta-Analysis : Compare datasets across studies with similar conditions (e.g., pH 7.4 buffers for enzyme assays) .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Enhance mixing and heat transfer for chlorination/oxidation steps, reducing byproducts (e.g., SO₂ in thionyl chloride reactions) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective reductions or cross-couplings .

- DoE (Design of Experiments) : Multivariate analysis to identify critical parameters (e.g., molar ratio of SOCl₂:aldehyde for chlorination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.